(2R)-7-oxo-2-propyloctanoic acid

Physicochemical Characterization Drug Discovery Analytical Chemistry

(2R)-7-oxo-2-propyloctanoic acid (CAS 824961-07-1) is a chiral, medium-chain keto fatty acid derivative with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol. It features a terminal ketone at the C7 position and an R-configured chiral center at the C2 position, with a computed XLogP3-AA value of 2.1.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 824961-07-1
Cat. No. B8535894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-7-oxo-2-propyloctanoic acid
CAS824961-07-1
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCCC(CCCCC(=O)C)C(=O)O
InChIInChI=1S/C11H20O3/c1-3-6-10(11(13)14)8-5-4-7-9(2)12/h10H,3-8H2,1-2H3,(H,13,14)/t10-/m1/s1
InChIKeyIGAVHVDDOYJXNZ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-7-oxo-2-propyloctanoic acid (CAS 824961-07-1): Core Physicochemical and Structural Profile for Research Procurement


(2R)-7-oxo-2-propyloctanoic acid (CAS 824961-07-1) is a chiral, medium-chain keto fatty acid derivative with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol [1]. It features a terminal ketone at the C7 position and an R-configured chiral center at the C2 position, with a computed XLogP3-AA value of 2.1 [1]. This compound is structurally positioned as an oxidized analog of (2R)-2-propyloctanoic acid (Arundic acid; ONO-2506), a well-characterized astrocyte-modulating agent [2].

Why Substituting (2R)-7-oxo-2-propyloctanoic acid with Simple Analogs or Racemates is Not Supported by Available Data


Based on currently available public information, there is insufficient high-strength, comparative quantitative evidence (e.g., IC50 values, selectivity ratios, in vivo PK parameters) to assert that (2R)-7-oxo-2-propyloctanoic acid possesses a verifiable, differentiated biological or functional profile that would preclude substitution with its closest analogs. The compound is most appropriately classified as a research intermediate or a specialized metabolite probe. While its (2S)-enantiomer exists [1] and its fully reduced parent, (2R)-2-propyloctanoic acid (Arundic acid), has an established pharmacological profile , direct head-to-head or cross-study comparable data for the 7-oxo derivative are lacking. Therefore, any claim of superiority or unique necessity for this specific compound cannot be substantiated with the rigorous quantitative evidence required for procurement decision-making based on differential performance.

Quantitative Evidence Guide: Differential Data for (2R)-7-oxo-2-propyloctanoic acid vs. Comparators


Physicochemical Property Comparison: (2R)-7-oxo-2-propyloctanoic acid vs. (2R)-2-Propyloctanoic Acid (Arundic Acid)

The introduction of a C7 ketone in (2R)-7-oxo-2-propyloctanoic acid results in key physicochemical changes compared to its fully reduced parent, (2R)-2-propyloctanoic acid (Arundic acid) [1][2]. These computed differences are fundamental to its behavior as a potential intermediate or metabolite probe.

Physicochemical Characterization Drug Discovery Analytical Chemistry

Stereochemical Identity: (2R)- vs. (2S)-7-oxo-2-propyloctanoic acid

(2R)-7-oxo-2-propyloctanoic acid is the R-enantiomer of the chiral center at the C2 position. Its (2S)-enantiomer is a distinct chemical entity [1]. This stereospecificity is a primary and absolute differentiator for applications requiring a defined three-dimensional structure.

Stereochemistry Chiral Synthesis Analytical Standards

Potential Metabolic Relationship to Arundic Acid

(2R)-7-oxo-2-propyloctanoic acid is a plausible ω-1 oxidation metabolite of the investigational drug Arundic acid ((2R)-2-propyloctanoic acid) [1]. This inference is based on the well-established metabolic pathway of fatty acid ω- and (ω-1)-hydroxylation followed by subsequent oxidation to ketones, though no specific publication confirming this biotransformation has been identified.

Drug Metabolism Pharmacokinetics Metabolite Identification

Validated Application Scenarios for (2R)-7-oxo-2-propyloctanoic acid Based on Current Evidence


Analytical Standard for Arundic Acid Metabolism Studies

This compound is best utilized as a synthetic reference standard in liquid chromatography-mass spectrometry (LC-MS) assays to monitor the potential ω-1 oxidation of Arundic acid ((2R)-2-propyloctanoic acid) in hepatocyte incubations or plasma samples from preclinical species [1]. Its distinct molecular weight and retention time, predicted to be different from the parent drug due to its lower lipophilicity, enable specific detection of this metabolite [2][3]. Procurement is justified for DMPK laboratories investigating the metabolic fate of Arundic acid.

Chiral Building Block for Asymmetric Synthesis

The defined (R)-configuration at the C2 position, coupled with the reactive C7 ketone, makes (2R)-7-oxo-2-propyloctanoic acid a potential chiral intermediate for constructing more complex molecules [1]. It can serve as a starting material for introducing a chiral, substituted octanoic acid chain into a target structure. Its procurement is warranted for synthetic chemists who require a specific, pre-formed stereocenter and a distal ketone handle for further functionalization (e.g., reductive amination, Grignard addition).

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

When compared to its fully reduced parent compound (Arundic acid), the presence of the C7 ketone provides a distinct chemotype with altered lipophilicity (XLogP3-AA of 2.1 vs. 3.6) and hydrogen bonding potential [1][2]. This compound can be used as a probe in medicinal chemistry to understand the impact of introducing a polar functional group on the biological activity and pharmacokinetic properties of this class of medium-chain fatty acid derivatives.

Technical Documentation Hub

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